7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one
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Overview
Description
7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one is a synthetic organic compound with the molecular formula C19H18O4 It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one typically involves the condensation of appropriate phenolic and chromenone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, a common synthetic route might involve the reaction of 7-hydroxy-4-chromenone with 4-isopropylphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Phenoxy-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methyl-phenoxy)-2-methyl-chromen-4-one
- 7-Hydroxy-3-(4-ethyl-phenoxy)-2-methyl-chromen-4-one
- 7-Hydroxy-3-(4-tert-butyl-phenoxy)-2-methyl-chromen-4-one
Uniqueness
7-Hydroxy-3-(4-isopropyl-phenoxy)-2-methyl-chromen-4-one is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
7-hydroxy-2-methyl-3-(4-propan-2-ylphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11(2)13-4-7-15(8-5-13)23-19-12(3)22-17-10-14(20)6-9-16(17)18(19)21/h4-11,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNAIPHLHQTYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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